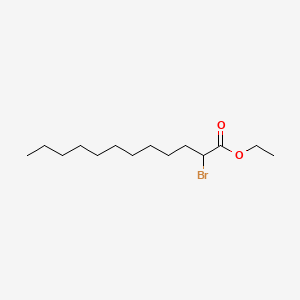

Ethyl 2-bromododecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-13(15)14(16)17-4-2/h13H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYZSIMAKGWWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284271 | |

| Record name | Dodecanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-87-4 | |

| Record name | Dodecanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromododecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromododecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Bromododecanoate

Direct α-Bromination of Dodecanoic Acid Esters

The direct introduction of a bromine atom at the α-position (the carbon atom adjacent to the carbonyl group) of an ester like ethyl dodecanoate (B1226587) presents a direct route to the target compound. This transformation can be approached through several methodologies.

Acid-Catalyzed Bromination Techniques

While the direct acid-catalyzed α-bromination of esters is generally less efficient than for ketones, it can be accomplished. The mechanism relies on the acid-catalyzed formation of an enol intermediate. However, esters exhibit lower equilibrium enol concentrations compared to ketones, which can result in slower reaction rates. msu.edu The reaction requires a strong acid to protonate the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating enol formation. Subsequent reaction of the enol with molecular bromine yields the α-brominated ester.

Radical-Mediated Bromination Approaches

Radical-mediated reactions offer an alternative pathway for α-bromination. This approach typically involves a bromine source that can generate bromine radicals, which then abstract an α-hydrogen from the ester. N-Bromosuccinimide (NBS) is a common reagent for such transformations, often used in conjunction with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and sometimes initiated by light. organic-chemistry.orggoogle.comresearchgate.net The reaction proceeds via a radical chain mechanism. The initiator generates a radical, which abstracts a hydrogen atom from NBS to form a bromine radical. This bromine radical then abstracts the α-hydrogen from the ethyl dodecanoate, creating a substrate radical that is stabilized by the adjacent ester group. This radical then reacts with a molecule of Br₂ or NBS to form ethyl 2-bromododecanoate and a new bromine radical, propagating the chain.

Specific Reagents and Reaction Conditions

The synthesis of α-bromo esters can be achieved using various reagent systems. The classic approach for α-bromination of carbonyl compounds involves bromine (Br₂) in an acidic medium. pressbooks.pub For esters, this may require elevated temperatures or prolonged reaction times due to their reduced reactivity compared to aldehydes and ketones. libretexts.org

A more widely used and often more effective reagent is N-Bromosuccinimide (NBS). organic-chemistry.org It is a convenient source of bromine for radical and electrophilic brominations. For radical pathways, the reaction is typically conducted in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) and requires an initiator. researchgate.netsioc-journal.cn

Table 1: Reagents for Direct α-Bromination

| Method | Reagent(s) | Catalyst/Initiator | Typical Conditions |

|---|---|---|---|

| Acid-Catalyzed | Bromine (Br₂) | Strong Acid (e.g., HBr) | Slower reaction rates compared to ketones |

| Radical-Mediated | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Reflux in a non-polar solvent (e.g., CCl₄) |

Stereochemical Considerations in α-Bromination

When the α-bromination proceeds through an enol or enolate intermediate, any stereochemical information at the α-carbon is lost. The enol intermediate is planar, and the subsequent attack by the bromine electrophile can occur from either face with equal probability. libretexts.org This results in the formation of a racemic mixture if the α-carbon becomes a stereocenter during the reaction. Similarly, radical abstraction of an α-hydrogen also leads to a planar radical intermediate, which results in racemization upon reaction with the bromine source. acs.org

Esterification of 2-Bromododecanoic Acid

A highly effective and common two-step approach to synthesizing this compound involves first the α-bromination of dodecanoic acid, followed by the esterification of the resulting 2-bromododecanoic acid. The initial bromination is typically accomplished via the Hell-Volhard-Zelinskii (HVZ) reaction, which uses Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). pressbooks.publibretexts.org This reaction converts the carboxylic acid into an acid bromide, which readily enolizes and undergoes α-bromination. msu.edupressbooks.pub The resulting 2-bromododecanoyl bromide is then hydrolyzed (often in the workup) to 2-bromododecanoic acid.

Fischer Esterification Variants with Ethanol (B145695)

Once 2-bromododecanoic acid is obtained, it can be converted to this compound via Fischer-Speier esterification. wikipedia.orgbyjus.com This is a classic acid-catalyzed esterification method. libretexts.org The reaction involves heating the carboxylic acid (2-bromododecanoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst. athabascau.ca

The reaction is an equilibrium process. libretexts.org To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished in one of two ways:

Using a large excess of one reactant, usually the less expensive one (in this case, ethanol). byjus.com

Removing one of the products as it is formed, most commonly water, through methods like azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid, or hydrochloric acid (HCl). wikipedia.orgcerritos.edu The reaction of 12-bromododecanoic acid with sulfuric acid and heat has been shown to produce the corresponding methyl ester in high yield, and a similar outcome is expected with ethanol. guidechem.com

Table 2: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 2-Bromododecanoic Acid, Ethanol | Formation of the ethyl ester |

| Catalyst | Concentrated H₂SO₄, p-TsOH | To protonate the carbonyl and catalyze the reaction libretexts.org |

| Temperature | Reflux | To increase the reaction rate |

| Reaction Time | 1-10 hours | To allow the reaction to reach equilibrium wikipedia.org |

| Driving Equilibrium | Use of excess ethanol or removal of water | To maximize product yield according to Le Châtelier's Principle libretexts.orgathabascau.ca |

Compound Reference Table

Coupling Reagent-Mediated Esterification

The direct esterification of 2-bromododecanoic acid with ethanol can be facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used coupling reagents for ester formation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the desired ester. rsc.org While effective, these methods can sometimes lead to the formation of N-acylurea byproducts, which can complicate purification. rsc.org

The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the final product.

Table 1: Comparison of Coupling Reagents for Esterification

| Coupling Reagent | Catalyst | Key Features |

| DCC/DIC | DMAP | Widely used, can form N-acylurea byproducts. rsc.org |

| Mukaiyama's Reagent | - | Efficient activation of carboxylic acids. researchgate.net |

| o-NosylOXY | - | Byproducts can be recovered and reused. organic-chemistry.org |

| NDTP | - | Enables ultrafast esterification (within 1 minute). nih.gov |

| DCID | - | Promotes esterification under mild, room temperature conditions. nih.gov |

Green Chemistry Approaches to Ester Formation

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. For ester synthesis, this includes the use of renewable starting materials, less hazardous reagents, and more energy-efficient reaction conditions. arxiv.org

One approach involves the use of solid acid catalysts or biocatalysts, which can often be recovered and reused, reducing waste. For example, graphene oxide has been demonstrated as an efficient and reusable acid catalyst for esterification reactions. organic-chemistry.org The use of deep eutectic solvents (DES) as both the solvent and catalyst has also been explored for the synthesis of ethyl esters, offering a greener alternative to traditional volatile organic solvents. mdpi.com

Microwave-assisted synthesis and ultrasound have also emerged as green techniques that can accelerate reaction rates and improve yields in esterification processes, often with reduced energy consumption compared to conventional heating methods. mdpi.com The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production processes.

Alternative Synthetic Routes to 2-Bromo Esters

Beyond the direct esterification of 2-bromododecanoic acid, several other synthetic strategies can be employed to produce this compound and other 2-bromo esters.

Knoevenagel Condensation Derived Pathways

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgbhu.ac.in While not a direct route to this compound, this reaction can be a key step in multi-step syntheses of α,β-unsaturated esters, which can then be further functionalized. sci-hub.se For instance, a Knoevenagel condensation could be used to synthesize an α,β-unsaturated ester, which could then undergo a subsequent bromination reaction to yield a 2,3-dibromo ester. While this would not directly produce this compound, it highlights a potential pathway for creating related brominated esters. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

Addition Reactions to Unsaturated Esters with Bromine Sources

A more direct alternative route involves the addition of bromine (Br₂) or other bromine sources to an unsaturated ester precursor, such as ethyl dodec-2-enoate. The electrophilic addition of bromine across the carbon-carbon double bond would yield a dibromo derivative. docbrown.infosparkl.me Subsequent selective dehydrobromination could potentially lead to the desired this compound.

The choice of solvent can be crucial in such bromination reactions. The use of mixed solvent systems, for instance, has been shown to improve product purities and yields in the bromination of unsaturated hydrocarbons. google.com The reaction of α,β-unsaturated esters with bromine can be slow under normal conditions, but the rate can be accelerated. acs.org

Enzymatic Synthesis Approaches (General discussion, if applicable to similar esters)

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases are a class of enzymes that are commonly used to catalyze esterification and transesterification reactions. acs.org While specific literature on the direct enzymatic synthesis of this compound is limited, chemoenzymatic approaches have been successfully used for the synthesis of other bromo-substituted esters. acs.org For example, a chemoenzymatic method has been described for the synthesis of deoxy sugar esters, which involves the O-alkylation of a carboxylic acid with a bromo-functionalized aldehyde, followed by lipase-catalyzed transformations. researchgate.net This suggests the potential for developing an enzymatic route for the synthesis of this compound, which could offer advantages in terms of stereoselectivity and milder reaction conditions.

Optimization of Synthetic Yields and Purity

Maximizing the yield and purity of the final product is a critical aspect of any synthetic process. azom.com This can be achieved by carefully controlling various reaction parameters.

For the synthesis of this compound, key factors to consider include:

Reaction Time and Temperature: The duration and temperature of the reaction can significantly influence the extent of the reaction and the formation of byproducts. biotage.com

Stoichiometry of Reactants: The molar ratio of the reactants, including the acid, alcohol, and any catalysts or coupling reagents, should be optimized to ensure complete conversion and minimize waste.

Choice of Catalyst and Solvent: As discussed in previous sections, the selection of an appropriate catalyst and solvent system is crucial for both reaction efficiency and environmental impact. deskera.com

Purification Methods: Effective purification techniques, such as distillation, chromatography, or crystallization, are essential for isolating the desired product from unreacted starting materials, byproducts, and other impurities. biotage.com The use of orthogonal flash chromatography, combining both normal- and reversed-phase techniques, can be particularly effective in achieving high purity. biotage.com

Statistical methods like Design of Experiments (DoE) can be employed to systematically study the effects of multiple variables on the reaction outcome, allowing for the identification of optimal conditions for yield and purity. nih.gov

Table 2: Factors Influencing Yield and Purity in Ester Synthesis

| Factor | Influence | Optimization Strategy |

| Reaction Temperature | Affects reaction rate and byproduct formation. biotage.com | Determine the optimal temperature for maximizing product formation while minimizing side reactions. |

| Reaction Time | Incomplete reaction leads to low yield; prolonged time can increase byproducts. biotage.com | Monitor the reaction progress to determine the optimal reaction time. |

| Reactant Concentration | Impacts reaction kinetics. deskera.com | Adjust concentrations to favor the desired reaction pathway. |

| Catalyst Loading | Can significantly impact reaction rate and selectivity. deskera.com | Optimize the amount of catalyst to achieve high conversion and selectivity. |

Process Parameters Influencing Reaction Efficiency

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several key process parameters. These factors influence reaction rates, equilibrium positions, and the extent of side reactions.

| Parameter | Influence on Reaction Efficiency | Typical Conditions & Research Findings |

| Temperature | The HVZ reaction generally requires elevated temperatures to proceed at a practical rate. byjus.comalfa-chemistry.com Esterification is also often accelerated by heating. | Reaction temperatures for HVZ reactions often exceed 100°C (373 K). byjus.comalfa-chemistry.com For the subsequent esterification, heating a mixture of the carboxylic acid and alcohol with an acid catalyst is standard practice. chemguide.co.uk For example, a lab procedure for general ester synthesis suggests heating at 60-70°C. uakron.edu |

| Catalyst | A catalyst is crucial for the α-bromination step. For esterification, an acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. | Bromination: Catalytic amounts of phosphorus tribromide (PBr₃) or red phosphorus (which reacts with bromine to form PBr₃ in situ) are standard for the HVZ reaction. wikipedia.orgbyjus.comEsterification: Concentrated sulfuric acid is a common and effective catalyst. chemguide.co.ukuakron.edu Alternative methods for esterification under milder, non-acidic conditions employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org |

| Reactant Stoichiometry | The molar ratio of reactants is critical. For the HVZ reaction, at least one molar equivalent of bromine is needed to brominate the α-position. byjus.com For esterification, using an excess of the alcohol can shift the equilibrium towards the product side. | In the HVZ reaction, one molar equivalent of Br₂ is added after the initial addition of catalytic PBr₃. byjus.com In practice, a full molar equivalent of PBr₃ is sometimes used to overcome slow reaction kinetics. wikipedia.org For esterification of a related compound, ethyl 2-bromopropionate, a molar ratio of ethanol to propionic acid of 1.52-1.55:1 was used. google.com |

| Reaction Time | The HVZ reaction is known to require extended reaction times. byjus.comalfa-chemistry.com The duration of the esterification step depends on the temperature and catalyst used. | A patent for a related synthesis involving the acylation of propionic acid followed by bromination mentions a reflux time of 6.5-7.5 hours for the bromination step. google.com Esterification times can vary; a synthesis for ethyl 2-bromopropionate notes a reaction time of 3.5 hours at 80°C. |

Minimization of Byproduct Formation

| Potential Byproduct | Formation Pathway | Minimization Strategy |

| β-Unsaturated Carboxylic Acids/Esters | These can form via the elimination of hydrogen bromide from the α-bromo product. This side reaction is particularly favored at extremely high temperatures during the HVZ reaction. byjus.com | Careful control of the reaction temperature is essential. Avoiding excessively high temperatures during the bromination and subsequent distillation steps can significantly reduce the likelihood of elimination reactions. |

| Unreacted Dodecanoic Acid / 2-Bromododecanoic Acid | Incomplete bromination or incomplete esterification will result in the presence of starting materials or intermediates in the final product mixture. | Ensuring sufficient reaction time and optimal temperatures for both the bromination and esterification stages is critical. Using an appropriate excess of the reagent (e.g., ethanol in the esterification step) can help drive the reaction to completion. chemguide.co.uk |

| Dibrominated Products | Although the HVZ reaction mechanism tends to favor monobromination at the α-position, over-bromination can potentially occur if excess bromine is used or if reaction conditions are not well-controlled. alfa-chemistry.com | Precise control over the stoichiometry of the brominating agent (Br₂) is crucial. Adding the bromine slowly or portion-wise can help maintain control over the reaction and prevent localized areas of high concentration. |

| N-Acylurea | This byproduct is specific to esterification methods that use carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (DCC). It forms when the activated carboxylic acid intermediate reacts with another molecule of DCC instead of the intended alcohol. This becomes more significant with sterically hindered substrates. orgsyn.org | When using the DCC/DMAP method, it is important to follow established procedures that optimize the addition sequence and stoichiometry of the reagents. If this byproduct becomes problematic, switching to a different esterification method, such as Fischer-Speier esterification with an acid catalyst, may be necessary. |

A patent for the preparation of ethyl 2-bromopropionate highlights the importance of developing methods that effectively avoid byproduct generation to simplify purification and improve product purity and yield. google.com

Reactivity and Reaction Mechanisms of Ethyl 2 Bromododecanoate

Nucleophilic Substitution Reactions

The presence of a bromine atom on the α-carbon makes ethyl 2-bromododecanoate susceptible to nucleophilic substitution reactions. vulcanchem.com This class of reactions involves the replacement of the bromide leaving group by a nucleophile.

SN2 Reactions at the α-Carbon

This compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group in a single, concerted step. wikipedia.orglibretexts.org This "backside attack" leads to an inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. wikipedia.orgmasterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. libretexts.orgspcmc.ac.in

The general scheme for an SN2 reaction is:

Nu:⁻ + R-X → [Nu---R---X]‡ → Nu-R + X:⁻

Where Nu:⁻ is the nucleophile, R-X is the alkyl halide, and [Nu---R---X]‡ represents the pentacoordinate transition state.

Influence of Nucleophile Basicity and Steric Hindrance

The rate and outcome of SN2 reactions involving this compound are significantly influenced by the properties of the nucleophile and the structure of the substrate.

Nucleophile Basicity: Stronger bases are generally better nucleophiles. However, a very strong base can also lead to a competing elimination (E2) reaction, where a proton is abstracted from the β-carbon, leading to the formation of an alkene. The balance between substitution and elimination is a critical consideration in synthesis design. wikipedia.org

Steric Hindrance: The SN2 reaction is sensitive to steric hindrance around the reaction center. libretexts.orgspcmc.ac.in While the long dodecanoate (B1226587) chain is present, the primary point of steric congestion is at the α-carbon. Bulky nucleophiles will react more slowly than smaller ones due to increased steric repulsion in the transition state. libretexts.org Similarly, increased substitution on the alkyl halide substrate slows down the SN2 reaction rate. spcmc.ac.inspcmc.ac.in For instance, the rate of SN2 reactions decreases in the order of methyl > primary > secondary alkyl halides. spcmc.ac.in

Intramolecular Cyclization Reactions via Nucleophilic Attack

If a molecule contains both a nucleophilic functional group and a leaving group, an intramolecular nucleophilic substitution reaction can occur, leading to the formation of a cyclic compound. nih.govtcichemicals.com In the case of derivatives of this compound, if a nucleophilic moiety is introduced elsewhere in the molecule, it can attack the α-carbon, displacing the bromide and forming a ring. The favorability of such cyclization reactions is dependent on the length of the chain connecting the nucleophile and the electrophilic carbon, which determines the ring size of the product.

For example, intramolecular cyclization of enamines can lead to the formation of various heterocyclic compounds like 3H-indoles. organic-chemistry.org While specific examples involving this compound are not prevalent in the provided search results, the principle remains applicable to appropriately functionalized derivatives.

Organometallic Reactions

This compound can participate in various organometallic reactions, most notably the Reformatsky reaction.

Reformatsky Reaction and Its Variants

The Reformatsky reaction is a classic method for carbon-carbon bond formation that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc. nrochemistry.comwikipedia.org The reaction leads to the synthesis of β-hydroxy esters. nrochemistry.com

The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate. nrochemistry.comwikipedia.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org The reaction is compatible with a wide range of functional groups. iitk.ac.in

The general scheme for the Reformatsky reaction is:

Formation of the organozinc reagent: R-CH(Br)CO₂Et + Zn → BrZnCH(R)CO₂Et

Reaction with a carbonyl compound: BrZnCH(R)CO₂Et + R'₂C=O → R'₂C(OZnBr)CH(R)CO₂Et

Acidic workup: R'₂C(OZnBr)CH(R)CO₂Et + H₃O⁺ → R'₂C(OH)CH(R)CO₂Et + Zn²⁺ + Br⁻

Variants of the Reformatsky reaction have been developed using other metals such as indium, which can offer advantages like milder reaction conditions and chemoselectivity. scispace.com For instance, the reaction of aldehydes with ethyl bromoacetate (B1195939) in the presence of indium proceeds efficiently. scispace.com

The formation of the zinc enolate is the initial and crucial step of the Reformatsky reaction. It involves the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. nrochemistry.comwikipedia.org

The mechanism proceeds as follows:

Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of this compound. nrochemistry.comwikipedia.org

Dimerization and Rearrangement: The resulting organozinc compound can exist as a dimer in the solid state. wikipedia.org Spectroscopic and crystallographic studies have shown that these reagents can exist in a C-enolate form and form dimers in ether solvents. su.edu.pk This dimer then rearranges to form two zinc enolates. nrochemistry.comwikipedia.org

The structure of the Reformatsky reagent has been studied, and it is understood that in the solid state, THF complexes of ethyl bromozincacetate form cyclic eight-membered dimers. wikipedia.org

Condensation with Carbonyl Compounds

A significant reaction of this compound is its condensation with carbonyl compounds, most notably through the Reformatsky reaction. wikipedia.orgnrochemistry.com This reaction involves the formation of an organozinc reagent, often referred to as a Reformatsky enolate, by treating the α-bromo ester with zinc metal. wikipedia.orgadichemistry.com This enolate is less reactive than lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. wikipedia.orgadichemistry.com

The mechanism commences with the oxidative addition of zinc metal into the carbon-bromine bond of this compound. nrochemistry.com The resulting organozinc intermediate then reacts with an aldehyde or ketone. This step proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. nrochemistry.com Subsequent acidic workup yields a β-hydroxy ester. wikipedia.orgnrochemistry.com

The general scheme for the Reformatsky reaction is as follows:

Enolate Formation: The reaction of this compound with zinc dust forms the Reformatsky enolate.

Nucleophilic Addition: The enolate adds to the carbonyl carbon of an aldehyde or ketone.

Protonation: An acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester product. nrochemistry.com

This reaction is a powerful method for forming carbon-carbon bonds and is a valuable alternative to the traditional aldol (B89426) condensation. nrochemistry.com

Scope and Limitations in β-Hydroxy Ester Synthesis

The Reformatsky reaction, when applied to this compound for the synthesis of β-hydroxy esters, has a broad scope but also certain limitations.

Scope:

Carbonyl Substrates: The reaction is effective with a wide variety of aldehydes and ketones, including those that are highly substituted. nrochemistry.com This allows for the synthesis of a diverse range of β-hydroxy esters.

Functional Group Tolerance: A key advantage of the Reformatsky reaction is its good functional group tolerance. nih.gov The zinc enolates are compatible with various functional groups that might be reactive towards more nucleophilic organometallic reagents like Grignard or organolithium reagents.

Intramolecular Reactions: The reaction is also well-suited for intramolecular versions, leading to the formation of cyclic β-hydroxy esters. nrochemistry.com

Limitations:

Reaction Conditions: The reaction often requires activation of the zinc metal and can be sensitive to the solvent and temperature. adichemistry.com In some cases, heating is necessary to initiate the reaction. nih.gov

Stereoselectivity: While the reaction can exhibit diastereoselectivity, controlling the stereochemical outcome can be challenging and may depend on the specific substrates and reaction conditions.

Side Reactions: Although generally clean, side reactions such as self-condensation of the ester can occur, particularly if the reaction conditions are not optimized.

An operationally simple, one-pot mechanochemical Reformatsky reaction has been developed that avoids the need for solvents and inert atmospheres, broadening the applicability of this transformation. researchgate.net

Grignard Reagent and Organolithium Compound Reactivity

This compound can react with potent nucleophiles like Grignard reagents and organolithium compounds. These reagents typically add to the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comwikipedia.orglibretexts.org

With Grignard reagents (R-MgX), the reaction with an ester generally involves a double addition. masterorganicchemistry.combyjus.com The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone. masterorganicchemistry.com A second equivalent of the Grignard reagent rapidly adds to this newly formed ketone, and after acidic workup, a tertiary alcohol is produced. masterorganicchemistry.comsigmaaldrich.com It is important to note that Grignard reagents are also strong bases and can potentially cause deprotonation or other side reactions. sigmaaldrich.comlibretexts.org

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and react similarly with esters, leading to the formation of tertiary alcohols after the addition of two equivalents. wikipedia.orglibretexts.org However, under carefully controlled conditions, it is sometimes possible to isolate the ketone intermediate. Organolithium reagents are also very strong bases. fishersci.fr A notable reaction is the addition of two equivalents of an organolithium reagent to a carboxylic acid to produce a ketone, a reaction that does not work with Grignard reagents. masterorganicchemistry.com

The presence of the α-bromo substituent in this compound adds complexity. The Grignard or organolithium reagent could potentially react via an SN2 pathway, displacing the bromide. However, addition to the carbonyl is generally the favored pathway for esters. masterorganicchemistry.com Another possibility is metal-halogen exchange, which is more common with organolithium reagents. wikipedia.orgfishersci.fr

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki, Sonogashira, Heck)

This compound can serve as a substrate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com These reactions typically involve a palladium or nickel catalyst. numberanalytics.comjk-sci.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. numberanalytics.comjk-sci.com this compound can act as the electrophilic partner. The related Reformatsky reagent, an organozinc compound derived from an α-bromo ester, can participate in Negishi couplings with aryl halides to form α-aryl esters. beilstein-journals.org This suggests that this compound could couple with organozinc reagents. The reaction is known for its high functional group tolerance. jk-sci.comnih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgharvard.edu While typically used for sp2-sp2 couplings, recent advancements have expanded its scope to include sp3-hybridized partners. mdpi.comorganic-chemistry.org this compound could potentially undergo Suzuki coupling, although this is less common for α-bromo esters compared to other coupling reactions.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The classical Sonogashira reaction does not directly apply to alkyl halides like this compound. However, variations of this reaction exist. wikipedia.orgbeilstein-journals.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The standard Heck reaction involves aryl or vinyl halides. wikipedia.orgucl.ac.uk Reductive Heck-type reactions can involve addition products from unsaturated halides and olefins. sioc-journal.cn The direct use of a saturated α-bromo ester like this compound in a classical Heck reaction is not typical.

Application in C-C Bond Formation

The primary application of these cross-coupling reactions with this compound is the formation of new carbon-carbon bonds at the α-position of the ester. numberanalytics.comyoutube.comorganic-chemistry.orgchemistry.coach

For instance, a Negishi-type coupling could be employed to introduce various organic fragments (alkyl, aryl, vinyl) to the α-carbon, leading to a diverse array of substituted dodecanoic acid esters. beilstein-journals.orgdicp.ac.cn This is particularly valuable for synthesizing complex molecules and building blocks for pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com

The general catalytic cycle for these palladium-catalyzed reactions involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. harvard.eduyonedalabs.com

Transmetalation: The organic group from the organometallic partner (e.g., organozinc in Negishi, organoboron in Suzuki) is transferred to the palladium center. nih.govharvard.edu

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product with a new C-C bond. harvard.eduyonedalabs.com

Role of the Bromine Atom as a Leaving Group

In all the aforementioned reactions, the bromine atom serves as a leaving group. In nucleophilic substitution and elimination reactions, it departs as a bromide ion. In transition metal-catalyzed cross-coupling reactions, its role is to facilitate the initial oxidative addition step with the low-valent metal catalyst (e.g., Pd(0)). harvard.edu

The reactivity of the C-Br bond in this compound is influenced by the adjacent ester group, which can stabilize anionic character on the α-carbon. This makes the bromine atom susceptible to displacement by nucleophiles and facilitates the formation of organometallic intermediates like the Reformatsky enolate.

In the context of cross-coupling reactions, the oxidative addition to a C(sp3)-Br bond is often more challenging than to a C(sp2)-Br bond (as in aryl or vinyl bromides). However, the α-ester functionality can influence the reactivity and allow the reaction to proceed under appropriate catalytic conditions.

Elimination Reactions

This compound can undergo elimination reactions, typically in the presence of a base. The most common elimination pathway for an α-halo ester is dehydrohalogenation to yield an α,β-unsaturated ester. This reaction involves the removal of a proton from the β-carbon and the bromide from the α-carbon.

The general mechanism for a base-induced elimination is as follows:

A base abstracts a proton from the carbon adjacent to the ester group (the β-carbon).

The resulting carbanion character facilitates the departure of the bromide ion.

A double bond is formed between the α and β carbons, resulting in the formation of ethyl 2-dodecenoate.

The choice of base and reaction conditions can influence the yield and the stereoselectivity (E/Z isomer ratio) of the resulting alkene. Strong, non-nucleophilic bases are often employed to favor elimination over substitution.

E1 and E2 Pathways for α,β-Unsaturated Ester Formation

The dehydrobromination of this compound leads to the formation of α,β-unsaturated esters, primarily Ethyl 2-dodecenoate. This transformation can proceed through either E1 (Elimination, unimolecular) or E2 (Elimination, bimolecular) pathways, with the operative mechanism being highly dependent on the reaction conditions, particularly the nature of the base and the solvent.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon (C3) at the same time the bromide ion leaves from the α-carbon (C2). masterorganicchemistry.comajgreenchem.comlibretexts.org This pathway requires a specific anti-periplanar geometry between the β-hydrogen and the bromine leaving group for optimal orbital overlap in the transition state. libretexts.orgmsu.edu The reaction rate is dependent on the concentration of both the substrate and the base. masterorganicchemistry.comajgreenchem.com Strong, non-hindered bases like sodium ethoxide (NaOEt) in ethanol (B145695) or potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) favor the E2 pathway. libretexts.org The presence of the electron-withdrawing ester group increases the acidity of the α-proton, but for β-elimination, the C3-protons are targeted.

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate at the α-carbon. masterorganicchemistry.comajgreenchem.com This is followed by a rapid deprotonation at the β-carbon by a weak base (or solvent) to form the double bond. E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., ethanol, water) and the absence of a strong base. researchgate.net For a secondary halide like this compound, the E1 pathway is less common than E2 unless forcing conditions like high temperatures and a weak base are employed. libretexts.org

In practice, for the synthesis of α,β-unsaturated esters from α-bromo esters, the E2 pathway is more commonly utilized as it offers better control over the reaction outcome. researchgate.net

Regioselectivity and Stereoselectivity in Elimination

In the elimination reaction of this compound, there is only one possible constitutional isomer for the α,β-unsaturated product: Ethyl 2-dodecenoate. The β-carbon (C3) is the only position bearing protons that can be removed to form a conjugated double bond with the ester. Therefore, regioselectivity is not a factor in this specific dehydrobromination.

Stereoselectivity , however, is a critical aspect, as the resulting double bond can be either the (E)- or (Z)-isomer. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more thermodynamically stable, alkene. libretexts.orgmsu.edu In the case of Ethyl 2-dodecenoate, the (E)-isomer, where the large C10 alkyl chain and the ester group are on opposite sides of the double bond, is sterically less hindered and more stable than the (Z)-isomer.

The E2 mechanism, due to its requirement for an anti-periplanar transition state, often exerts strong stereochemical control. The conformation required to place a β-hydrogen anti to the bromine atom leads preferentially to the (E)-alkene. libretexts.org Research on related systems, such as the manganese-promoted elimination of 2-bromo-3-hydroxyesters, demonstrates that such reactions can proceed with total (E)-stereoselectivity. rsc.org Therefore, the base-induced elimination of this compound is expected to yield predominantly the (E)-isomer of Ethyl 2-dodecenoate.

Table 1: Representative Conditions for Elimination of α-Bromo Esters

| Base | Solvent | Typical Temperature | Predominant Mechanism | Expected Major Product |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | E2 | (E)-Ethyl 2-dodecenoate |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Room Temp to Reflux | E2 | (E)-Ethyl 2-dodecenoate |

| 1,8-Diazabicycloundec-7-ene (DBU) | Toluene or THF | Reflux | E2 | (E)-Ethyl 2-dodecenoate |

| Ethanol (solvolysis) | Ethanol | High Temperature | E1 | (E)-Ethyl 2-dodecenoate |

Reductive Transformations

This compound can undergo various reductive transformations, targeting either the carbon-bromine bond or the ester functional group.

Catalytic Hydrogenation can be employed to achieve reductive dehalogenation. In this process, the C-Br bond is cleaved and replaced with a C-H bond, yielding the saturated ester, Ethyl dodecanoate. This reaction is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.com The reaction is generally clean and efficient, and the ester group remains intact under these conditions. scribd.com

Hydride Reduction using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduces the ester functionality. ic.ac.ukdp.techlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl carbon. masterorganicchemistry.comslideshare.net This initially forms an aldehyde intermediate, which is immediately further reduced to the corresponding primary alcohol. masterorganicchemistry.com When this compound is treated with LiAlH₄, both the ester group and the carbon-bromine bond are reduced. The primary product is the saturated alcohol, dodecan-1-ol. It is also possible to form 2-bromo-1-dodecanol if the reduction of the halide is slower than the reduction of the ester, but complete reduction to the fully saturated alcohol is common with a powerful reagent like LiAlH₄. ic.ac.uknih.gov

Table 2: Conditions for Hydrogenation and Hydride Reduction

| Reagent(s) | Solvent | Typical Temperature | Product | Transformation Type |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate | Room Temperature | Ethyl dodecanoate | Reductive Debromination |

| LiAlH₄, then H₂O workup | Anhydrous Diethyl Ether or THF | 0 °C to Room Temperature | Dodecan-1-ol | Ester and Halide Reduction |

| NaBH₄ | Methanol (B129727) or Ethanol | Room Temperature | This compound (No reaction) | (No reaction with ester) |

The carbon-bromine bond in this compound can be selectively cleaved under radical conditions, leaving the ester group untouched. The most common method for this transformation is the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.orgbbhegdecollege.com

The mechanism proceeds via a radical chain reaction:

Initiation: AIBN thermally decomposes to generate initiating radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form a stable tributyltin bromide and an α-ester radical. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product (Ethyl dodecanoate) and regenerating the tributyltin radical, which continues the chain. libretexts.orgucl.ac.uk

This method is highly efficient for the dehalogenation of alkyl halides and is tolerant of many functional groups, including esters. researchgate.net

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. wikipedia.orgsciencemadness.org

Base-Catalyzed Transesterification: This is achieved by using an alkoxide, such as sodium methoxide (B1231860) (NaOMe) in methanol, for methanolysis. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the new ester (e.g., Mthis compound) and sodium ethoxide. masterorganicchemistry.comresearchgate.net This method is generally fast and occurs under mild conditions.

Acid-Catalyzed Transesterification: This pathway involves protonation of the ester carbonyl by a strong acid (e.g., H₂SO₄ or HCl), which activates it towards nucleophilic attack by a neutral alcohol molecule (e.g., methanol). sciencemadness.orgmasterorganicchemistry.com The mechanism involves a series of proton transfer, addition, and elimination steps. For example, refluxing this compound in methanol with a catalytic amount of sulfuric acid will produce Mthis compound.

A study on the synthesis of various esters of 2-bromododecanoic acid demonstrated that it could be successfully esterified with benzyl (B1604629) alcohol, indicating that transesterification with various alcohols is a viable transformation. researchgate.net

Table 3: General Conditions for Transesterification

| Catalyst | Alcohol (as Reagent/Solvent) | Typical Temperature | Expected Product |

|---|---|---|---|

| Sodium Methoxide (catalytic) | Methanol | Room Temp to Reflux | Mthis compound |

| Sulfuric Acid (catalytic) | Methanol | Reflux | Mthis compound |

| Potassium Carbonate | Benzyl Alcohol | Reflux | Benzyl 2-bromododecanoate |

| Lipase (enzyme) | Propanol | 30-50 °C | Propyl 2-bromododecanoate |

Applications of Ethyl 2 Bromododecanoate in Advanced Organic Synthesis

As a Versatile C₂ Synthon for Carbon Chain Elongation

Ethyl 2-bromododecanoate serves as an effective C₂ synthon, a two-carbon building block, for the elongation of carbon chains. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of the ethyl ester moiety with its associated dodecyl chain onto a variety of nucleophilic substrates. This strategy is particularly useful in the synthesis of long-chain fatty acids and their derivatives.

The general reaction involves the displacement of the bromide ion by a carbanion or other nucleophile, leading to the formation of a new carbon-carbon bond. This process can be utilized in various chain extension protocols. Nature itself employs methods of carbon chain elongation for the production of essential biomolecules like 2-ketoacids and fatty acids. nih.gov Synthetic pathways can be engineered to extend the carbon chain of 2-ketoacids, demonstrating the importance of controlled carbon chain elongation in chemical synthesis. nih.gov

Precursor for Diverse Organic Functionalities

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of organic functionalities. The α-bromo ester motif can be readily transformed into other functional groups, providing access to important classes of organic compounds.

One of the significant applications of α-bromo esters like this compound is in the synthesis of α-amino acids. libretexts.org A classic method involves the SN2 substitution of the α-bromo acid with ammonia (B1221849) to yield the corresponding α-amino acid. libretexts.org This approach, known as the Hell–Volhard–Zelinskii reaction followed by amination, is a fundamental route to these biologically important molecules. libretexts.org

Another powerful method is the amidomalonate synthesis, where an alkyl halide reacts with diethyl acetamidomalonate in the presence of a base like sodium ethoxide. libretexts.org While this method typically uses simpler alkyl halides, the principle can be extended to more complex substrates. Furthermore, reductive amination of α-keto acids provides another pathway to α-amino acids. libretexts.org The synthesis of α-amino acids can also be achieved through various other methods, including the use of chiral catalysts to produce enantiomerically pure products. organic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.org

Table 1: Representative Synthesis of α-Amino Acid Derivatives

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. Sodium azide (B81097) 2. Reduction (e.g., H₂, Pd/C) | Ethyl 2-aminododecanoate |

This table presents generalized synthetic transformations based on the known reactivity of α-bromo esters.

This compound can be converted to ethyl 2-hydroxydodecanoate, an α-hydroxy ester. This transformation is typically achieved through a nucleophilic substitution reaction with a hydroxide (B78521) source. The direct hydrolysis of the bromide is a common method. α-Hydroxy esters are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.gov The synthesis of α-hydroxy esters can be accomplished through various routes, including the asymmetric alkylation of chiral glycolates and the reduction of α-keto esters. nih.govpsu.eduabap.co.ingoogle.com

Table 2: Synthesis of Ethyl 2-Hydroxydodecanoate

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | 1. Sodium formate (B1220265) 2. Hydrolysis | Ethyl 2-hydroxydodecanoate |

This table illustrates a potential synthetic route to the corresponding α-hydroxy ester.

β-Keto esters are important synthetic intermediates due to their versatile reactivity. researchgate.netnih.gov They can be synthesized through various methods, including the acylation of enolates. nih.gov this compound can be used in reactions that lead to the formation of β-keto esters. For example, in a Reformatsky-type reaction, the organozinc reagent derived from this compound can react with a nitrile to yield a β-keto ester after hydrolysis. The transesterification of β-keto esters is also a significant transformation in organic synthesis. nih.govgoogle.com

Table 3: Representative Synthesis of a β-Keto Ester

| Reactants | Reagent(s) | Intermediate | Final Product (after hydrolysis) |

|---|

This table outlines a conceptual pathway for the synthesis of a β-keto ester derivative.

The bromine atom in this compound can be displaced by a variety of heteroatom nucleophiles, leading to the formation of esters with diverse functionalities at the α-position. This includes the introduction of sulfur, phosphorus, and other heteroatoms. Such reactions significantly expand the synthetic utility of the parent compound. The synthesis of substituted carboxylic acids and esters is a broad field with numerous methodologies. organic-chemistry.org For instance, the coupling of alkyl halides with silyl (B83357) enolates can produce α-alkylated carbonyl compounds. organic-chemistry.org

Role in the Synthesis of Complex Molecular Architectures

The chemical handles present in this compound make it a useful building block in the total synthesis of complex natural products and other intricate molecular architectures. nih.gov Its long lipophilic chain can be incorporated into target molecules where such a feature is desired, for example, in the synthesis of lipids, surfactants, or biologically active molecules with long alkyl chains. The ability to perform predictable C-H oxidation on complex molecules highlights the importance of strategic functionalization in organic synthesis. nih.gov The development of methods for forming esters under mild conditions is also crucial for the synthesis of complex substrates. nih.gov

Derivatization and Structural Modification Studies

Synthesis of Homologous and Analogous α-Bromo Esters

The synthesis of α-bromo esters homologous and analogous to ethyl 2-bromododecanoate is fundamental for structure-activity relationship studies and for creating a library of related compounds for various applications. The general synthetic strategy involves two main steps: the α-bromination of a carboxylic acid, followed by its esterification. The Hell-Volhardt-Zelinsky reaction is a classic and effective method for the α-bromination of carboxylic acids, using reagents like bromine in the presence of a phosphorus catalyst (e.g., PBr₃) or thionyl chloride. chemicalbook.com The resulting α-bromo acid is then esterified with the desired alcohol under acidic conditions to yield the final product.

Modifying the alcohol component during esterification allows for the synthesis of various α-bromo esters with different alkyl groups. A prominent example is mthis compound, the methyl ester analogue of this compound.

One synthetic route to its precursor, 12-bromododecanoic acid, starts from 12-hydroxydodecanoic acid by refluxing it in a hydrobromic acid solution. scispace.com The subsequent esterification of the bromo acid with methanol (B129727) in the presence of a catalyst like hydrochloric acid yields mthis compound. scispace.com A more direct approach involves the esterification of 2-bromododecanoic acid with methanol. This method provides a straightforward way to access mthis compound and other esters by simply varying the alcohol (e.g., propanol, butanol) used in the final step.

Table 1: Synthesis of α-Bromo Dodecanoate (B1226587) Esters This interactive table summarizes the synthesis of different esters of 2-bromododecanoic acid.

| Product Compound | Precursor Acid | Reagent Alcohol | Typical Catalyst |

|---|---|---|---|

| Mthis compound | 2-Bromododecanoic acid | Methanol | HCl |

| This compound | 2-Bromododecanoic acid | Ethanol (B145695) | H₂SO₄ |

Altering the length of the fatty acid chain provides another avenue for creating analogues. This is achieved by starting with different carboxylic acids in the initial α-bromination step.

Ethyl 2-bromooctanoate : This shorter-chain analogue is synthesized from 2-bromooctanoic acid. The production involves a standard esterification reaction where 2-bromooctanoic acid is reacted with ethanol, typically using a catalyst to drive the formation of the ester bond efficiently. innospk.com

Ethyl 2-bromohexadecanoate : This longer-chain analogue, derived from palmitic acid, is synthesized via the esterification of 2-bromohexadecanoic acid with ethanol. prepchem.comchemsrc.com

The physical and chemical properties of these analogues are influenced by the chain length. For instance, the boiling point and density generally increase with the molecular weight.

Modifications at the Ester Moiety

Hydrolysis to 2-Bromododecanoic Acid

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-bromododecanoic acid and ethanol. This transformation can be achieved under either acidic or basic conditions. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is a reversible reaction, often requiring a large excess of water to drive the equilibrium towards the products. mdpi.com The reaction is typically heated under reflux with a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. rsc.org The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. cdnsciencepub.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. researchgate.net The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring. rsc.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final 2-bromododecanoic acid product.

The table below outlines typical conditions for the hydrolysis of this compound.

| Hydrolysis Type | Reagents | Solvent | Conditions | Product | Note |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl | Water / co-solvent | Heat (Reflux) | 2-Bromododecanoic Acid & Ethanol | Reversible reaction; requires excess water. mdpi.com |

| Base-Catalyzed | NaOH or KOH | Water / Ethanol | Heat (Reflux) | Sodium/Potassium 2-bromododecanoate & Ethanol | Irreversible; requires subsequent acidification to yield the carboxylic acid. rsc.org |

Amidation to 2-Bromododecanoamide Derivatives

This compound can be converted into 2-bromododecanoamide derivatives through reaction with ammonia (B1221849), primary amines, or secondary amines. nih.gov This aminolysis reaction involves the nucleophilic substitution of the ethoxy group (-OEt) of the ester with an amino group. The reaction generally requires heating, as amines are less reactive nucleophiles than hydroxide ions and the ethoxide is a poor leaving group. rsc.org

The reaction with ammonia yields the primary amide, N-(2-bromododecanoyl)amine. Primary amines react to form N-substituted (secondary) amides, while secondary amines produce N,N-disubstituted (tertiary) amides. nih.gov The reactivity can be enhanced through the use of catalysts or by employing microwave irradiation, which can significantly reduce reaction times.

The table below summarizes the amidation reactions of this compound.

| Amine Type | Reactant Example | Product Name | General Conditions |

| Ammonia | NH₃ | 2-Bromododecanamide | Heat in ethanolic ammonia |

| Primary Amine | R-NH₂ (e.g., Methylamine) | N-Alkyl-2-bromododecanamide | Heat with amine |

| Secondary Amine | R₂-NH (e.g., Dimethylamine) | N,N-Dialkyl-2-bromododecanamide | Heat with amine |

Structure-Reactivity Relationship Studies in Synthetic Contexts

The synthetic utility of this compound is fundamentally governed by the interplay between its structural components: the ethyl ester group, the long C10 alkyl chain, and, most importantly, the bromine atom at the α-carbon position.

The presence of the bromine atom at the carbon adjacent to the carbonyl group is the key determinant of the compound's reactivity. This α-halogenation significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom polarizes the C-Br bond and stabilizes the transition state of the substitution reaction, leading to much faster reaction rates compared to their non-α-halogenated counterparts. This enhanced reactivity allows for the facile introduction of a wide variety of nucleophiles at the α-position, making this compound a valuable building block for creating more complex molecules.

The long dodecanoate chain imparts significant lipophilicity to the molecule. This characteristic influences its solubility, making it more soluble in nonpolar organic solvents and less soluble in aqueous media. In synthetic applications, this lipophilic tail can be crucial for reactions occurring in non-polar environments or for the synthesis of amphiphilic molecules, such as surfactants or lipid-like structures.

The ester functional group itself can participate in reactions such as hydrolysis and amidation, as previously discussed. However, in the context of structure-reactivity, it also serves as an activating group for the α-position. While less activating than a ketone, the ester group still plays a crucial role in facilitating the reactivity of the α-bromo position. The ethyl group of the ester can influence the rate of hydrolysis and other reactions at the carbonyl center due to steric effects. For instance, studies on similar esters have shown that the size of the alcohol moiety can affect the rate of enzymatic and chemical hydrolysis.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Purity Assessment Techniques

Chromatography is an essential laboratory technique for the separation of mixtures. For Ethyl 2-bromododecanoate, both gas and liquid chromatography are employed to determine its purity by separating it from any starting materials, by-products, or other contaminants.

Gas chromatography (GC) is a powerful analytical method used to separate and analyze volatile compounds without decomposition. organomation.com Given that this compound is a fatty acid ester, it is amenable to GC analysis. This technique is widely used for the purity and assay determination of alkyl halides and esters. nih.gov

The fundamental principle of GC involves vaporizing the sample and injecting it into a column. Separation is achieved as the sample is transported by an inert carrier gas (mobile phase) through the column containing a stationary phase. organomation.com Compounds are separated based on their differential partitioning between the two phases. For haloalkanes, a non-polar capillary column, such as one containing dimethylpolysiloxane (e.g., DB-1), is often effective. researchgate.net The separated components are then identified by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The latter, in a GC-MS configuration, provides definitive identification of the separated compounds. cdc.gov

Key GC Parameters for Analysis:

Column: A capillary column is typically used, with stationary phases like polysiloxane offering good resolution for this type of analyte. researchgate.netjapsonline.com

Carrier Gas: Helium is a common choice for the mobile phase. researchgate.netjapsonline.com

Injector and Detector Temperature: These are set high enough to ensure the sample vaporizes upon injection and remains in the gas phase at the detector. japsonline.com

Oven Temperature Program: A temperature gradient is often employed to ensure efficient separation of compounds with different boiling points. japsonline.com

Table 1: Illustrative GC Method Parameters for Alkyl Halide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-1 (30 m x 0.32 mm, 3.0 µm) researchgate.net | Separation of components based on boiling point and polarity. |

| Carrier Gas | Helium researchgate.net | Transports the sample through the column. |

| Injection Volume | 1.0 µL researchgate.net | Amount of sample introduced into the system. |

| Split Ratio | 3:1 researchgate.net | A portion of the injected sample is vented to avoid column overload. |

| Injector Temp. | 250 °C japsonline.com | Ensures rapid vaporization of the sample. |

| Detector Temp. | 200-300 °C japsonline.com | Keeps components in the gas phase for detection. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Identifies and quantifies the separated components. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC. advancechemjournal.com It separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. advancechemjournal.com For this compound, reversed-phase HPLC is the most common approach. sielc.com

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). advancechemjournal.comsielc.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of the sample is determined by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram. chromforum.org A UV detector is commonly used, as the ester functional group provides sufficient chromophoric activity for detection. researchgate.net

Key HPLC Parameters for Analysis:

Column: A reversed-phase C18 column is standard for separating non-polar to moderately polar compounds. researchgate.net

Mobile Phase: A gradient of water and acetonitrile is frequently used to optimize separation. sielc.com

Flow Rate: A constant flow rate ensures reproducible retention times. researchgate.net

Detector: A UV detector set at a wavelength where the ester or bromo group absorbs is typical. researchgate.net

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm) researchgate.net | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water sielc.com | Liquid mobile phase that elutes components from the column. |

| Flow Rate | 1.0 mL/min researchgate.net | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at 210-254 nm epa.gov | Detects compounds as they elute from the column. |

| Injection Volume | 10-20 µL | Volume of sample solution introduced for analysis. |

Spectroscopic Structure Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining how it interacts with electromagnetic radiation. For this compound, NMR, IR, and MS provide complementary information that, when combined, confirms its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to characterize this compound. arkat-usa.org

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the spectrum would show a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-) of the ethyl group. The proton on the carbon bearing the bromine atom (α-proton) would appear as a triplet, shifted downfield due to the electronegativity of the adjacent bromine and carbonyl group. The long alkyl chain would produce a series of overlapping multiplets, with a distinct triplet for the terminal methyl group.

¹³C NMR Spectroscopy: This provides information about the different carbon environments in the molecule. The spectrum of this compound would show a distinct peak for the carbonyl carbon (C=O) in the ester group at a characteristic downfield shift. The carbon atom bonded to the bromine (C-Br) would also be clearly identifiable. The two carbons of the ethyl group and the individual carbons of the long dodecanoate (B1226587) chain would each give rise to a signal, typically in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H NMR Predicted Shift (ppm) & Multiplicity | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| C=O | - | ~169-172 |

| CH-Br | ~4.2 (triplet) | ~45-50 |

| -OCH₂CH₃ | ~4.2 (quartet) | ~61-63 |

| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |

| -(CH₂)₈- | ~1.2-1.4 (multiplet) | ~22-32 |

| -CH₂-CH(Br) | ~2.0-2.2 (multiplet) | ~34-36 |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary slightly.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. studymind.co.uk It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies. studymind.co.uk

For this compound, the IR spectrum provides clear evidence for its key functional groups:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present. For saturated esters, this peak typically appears in the range of 1735-1755 cm⁻¹. spectroscopyonline.com

C-O Stretches: Esters exhibit two C-O stretching vibrations. These strong bands are typically found between 1000 and 1300 cm⁻¹. spectroscopyonline.com

C-H Stretches: Absorptions from the C-H bonds of the long alkyl chain will be visible just below 3000 cm⁻¹. docbrown.info

C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region of the spectrum, typically between 550 and 750 cm⁻¹. docbrown.info

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1735 - 1755 spectroscopyonline.com | Strong, Sharp |

| Ester | C-O Stretch | 1160 - 1210 (asymmetric) spectroscopyonline.com | Strong |

| Alkyl Chain | C-H Stretch | 2845 - 2975 docbrown.info | Strong |

| Alkyl Halide | C-Br Stretch | 550 - 750 docbrown.info | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org

When analyzing this compound, the mass spectrum will display a molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine, which exists as a mixture of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. researchgate.net

Electron Ionization (EI) is a common technique that causes the molecular ion to fragment into smaller, charged pieces. chemguide.co.uk The fragmentation pattern of this compound would be expected to show characteristic losses:

Loss of an ethoxy group (-OCH₂CH₃): Resulting in an [M-45]⁺ fragment.

Loss of bromine (-Br): Resulting in an [M-79]⁺ and [M-81]⁺ fragment.

McLafferty rearrangement: A common fragmentation for esters, potentially leading to a characteristic peak.

Cleavage of the alkyl chain: Producing a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful because they combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. cdc.govbrjac.com.br High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula.

**Table 5: Expected Key Ions in the Mass Spectrum of this compound (C₁₄H₂₇BrO₂) **

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 306 / 308 | Molecular Ion |

| [M - C₂H₅]⁺ | 277 / 279 | Loss of the ethyl group |

| [M - OC₂H₅]⁺ | 261 / 263 | Loss of the ethoxy group |

| [M - Br]⁺ | 227 | Loss of the bromine atom |

| [CH₃CO]⁺ | 43 | Acylium ion (common in esters) docbrown.info |

Quantitative Analysis Methods

The quantification of this compound, particularly in complex mixtures or as a trace impurity, is most effectively achieved using chromatographic techniques coupled with sensitive detectors. Gas chromatography (GC) is the method of choice due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govresearchgate.netmdpi.com

Principle: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (such as helium). The components of the sample are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For this compound, a non-polar or mid-polar capillary column, such as one with a 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) stationary phase (USP G43), would be suitable. mdpi.com After separation, the compound elutes from the column and enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.

Quantification: For quantitative analysis, the instrument is typically operated in selected ion monitoring (SIM) mode, where the detector is set to monitor only specific ions known to be characteristic of this compound. This increases sensitivity and selectivity. An internal standard method, where a known amount of a non-interfering compound is added to every sample and standard, is commonly used to ensure high accuracy and precision by correcting for variations in injection volume and instrument response. The concentration of the analyte is determined by comparing its peak area relative to the internal standard against a calibration curve prepared with known concentrations of this compound. nih.gov

Gas Chromatography with Electron Capture Detector (GC-ECD)

For trace-level quantification of halogenated compounds, a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) offers exceptional sensitivity. mdpi.com